molecular formula C18H16N4OS B12751909 2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione CAS No. 126016-41-9

2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione

Cat. No.: B12751909
CAS No.: 126016-41-9
M. Wt: 336.4 g/mol
InChI Key: KVTPUDKWXRTTIP-UHFFFAOYSA-N
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Description

2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. The starting materials often include indole derivatives and triazole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining indole derivatives with triazole precursors under acidic or basic conditions.

    Cyclization Reactions: Formation of the triazole ring through cyclization processes, often catalyzed by metal catalysts or under thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions, particularly on the indole or triazole rings, can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its triazole moiety is known for its pharmacological properties, and modifications can lead to the development of new drugs.

Industry

In the industry, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The indole and triazole rings may bind to enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole structures, such as fluconazole or itraconazole, known for their antifungal properties.

    Indole Derivatives: Compounds like indomethacin or serotonin, which share the indole moiety and exhibit various biological activities.

Properties

CAS No.

126016-41-9

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16N4OS/c1-11-14-10-13(23-2)8-9-15(14)19-16(11)17-20-21-18(24)22(17)12-6-4-3-5-7-12/h3-10,19H,1-2H3,(H,21,24)

InChI Key

KVTPUDKWXRTTIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C3=NNC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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